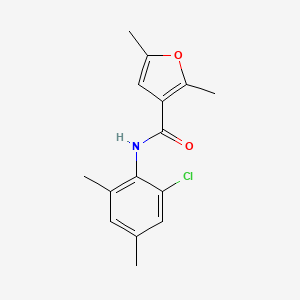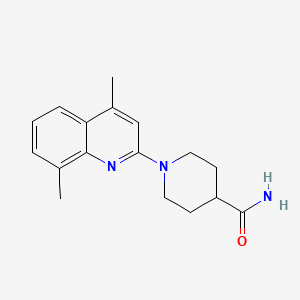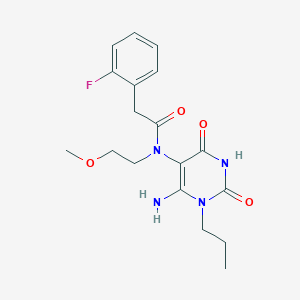![molecular formula C11H17N3O2 B7532901 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide, also known as DMOCN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOCN is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a drug delivery system for various drugs.
作用機序
The exact mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and differentiation of neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may protect against oxidative stress-induced damage. In addition, this compound has been shown to increase the levels of acetylcholine in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has several advantages and limitations for laboratory experiments. One of the advantages is its low toxicity, which makes it a safe compound to use in animal studies. This compound has also been found to have good solubility in water and organic solvents, which makes it easy to administer in various experimental settings. However, one of the limitations of this compound is its relatively low potency, which may require higher doses to achieve significant pharmacological effects.
将来の方向性
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has shown promising potential for various therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of neurodegenerative disorders. In addition, future research should investigate the potential use of this compound as a drug delivery system for various drugs. Furthermore, the development of more potent derivatives of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
This compound is a pyrrolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. This compound has shown promising potential for various therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of neurodegenerative disorders.
合成法
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide can be synthesized through various methods. One of the methods involves the reaction of 3,5-dimethyl-4-chloroacetyl-1,2-oxazole with pyrrolidine-1-carboxamide in the presence of a base. Another method involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with pyrrolidine-1-carboxylic acid in the presence of a base. Both methods have been reported to yield this compound in good yields.
特性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(9(2)16-13-8)7-12-11(15)14-5-3-4-6-14/h3-7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTZQLBHAGMCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)

![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)

![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
